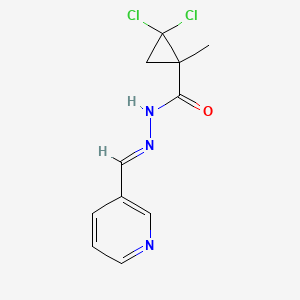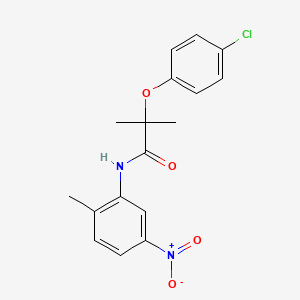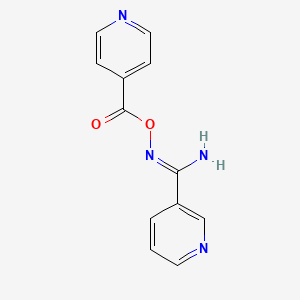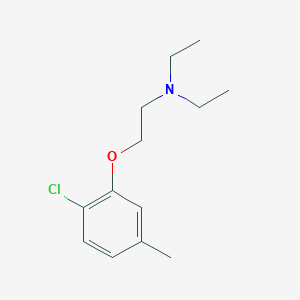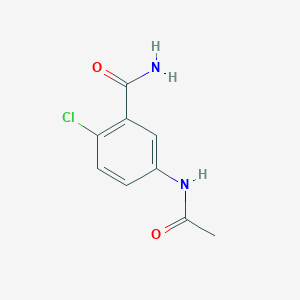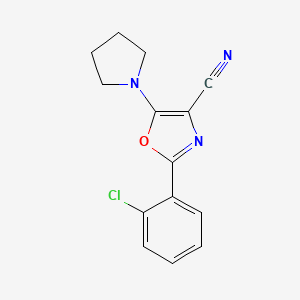
N-(2-chlorobenzyl)-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-naphthalenesulfonamide, also known as NBNS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that consists of a naphthalene ring and a chlorobenzyl group. NBNS is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
N-(2-chlorobenzyl)-2-naphthalenesulfonamide has been used in various scientific research applications, such as in the study of ion channels and receptors. N-(2-chlorobenzyl)-2-naphthalenesulfonamide has been shown to modulate the activity of several ion channels, including the transient receptor potential (TRP) channels and the voltage-gated sodium channels. N-(2-chlorobenzyl)-2-naphthalenesulfonamide has also been used as a tool for studying the function of G protein-coupled receptors (GPCRs), which are important targets for drug discovery.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-2-naphthalenesulfonamide is not fully understood, but it is thought to involve the modulation of ion channel activity. N-(2-chlorobenzyl)-2-naphthalenesulfonamide has been shown to enhance the activity of TRP channels and inhibit the activity of voltage-gated sodium channels. N-(2-chlorobenzyl)-2-naphthalenesulfonamide has also been shown to modulate the activity of GPCRs by binding to allosteric sites on the receptor.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-2-naphthalenesulfonamide has been shown to have several biochemical and physiological effects. N-(2-chlorobenzyl)-2-naphthalenesulfonamide has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which are important for neuronal signaling. N-(2-chlorobenzyl)-2-naphthalenesulfonamide has also been shown to modulate the activity of enzymes such as phospholipase C (PLC), which is involved in intracellular signaling pathways.
実験室実験の利点と制限
One advantage of N-(2-chlorobenzyl)-2-naphthalenesulfonamide is that it is a potent and selective modulator of ion channels and receptors. This makes it a useful tool for studying the function of these proteins in vitro. However, one limitation of N-(2-chlorobenzyl)-2-naphthalenesulfonamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-chlorobenzyl)-2-naphthalenesulfonamide. One direction is to further investigate its mechanism of action and its effects on ion channels and receptors. Another direction is to explore its potential therapeutic applications, such as in the treatment of pain and neurological disorders. Additionally, the development of new derivatives of N-(2-chlorobenzyl)-2-naphthalenesulfonamide with improved properties could lead to new tools for scientific research.
Conclusion
In conclusion, N-(2-chlorobenzyl)-2-naphthalenesulfonamide is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. N-(2-chlorobenzyl)-2-naphthalenesulfonamide has been shown to modulate the activity of ion channels and receptors, and has several biochemical and physiological effects. N-(2-chlorobenzyl)-2-naphthalenesulfonamide has advantages and limitations for lab experiments, and there are several future directions for its study. Overall, N-(2-chlorobenzyl)-2-naphthalenesulfonamide is a valuable tool for scientific research and has the potential for future therapeutic applications.
合成法
N-(2-chlorobenzyl)-2-naphthalenesulfonamide can be synthesized by reacting 2-naphthalenesulfonic acid with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom of the benzyl chloride is replaced by the sulfonate group of the naphthalenesulfonic acid. The resulting product is N-(2-chlorobenzyl)-2-naphthalenesulfonamide, which can be purified by recrystallization.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-17-8-4-3-7-15(17)12-19-22(20,21)16-10-9-13-5-1-2-6-14(13)11-16/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOALXJVWDRHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethoxyphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5845161.png)
![ethyl 4-{[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]amino}benzoate](/img/structure/B5845165.png)


![1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5845177.png)
![2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5845180.png)
